

Spectroscopic Analysis of 1H-Indazol-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **1H-Indazol-3-ol**

Cat. No.: **B177101**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **1H-Indazol-3-ol**, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the prevalent tautomerism in this molecule, this guide will discuss the spectroscopic features of both the **1H-Indazol-3-ol** and its tautomer, 1,2-dihydro-3H-indazol-3-one.

Tautomerism of 1H-Indazol-3-ol

1H-Indazol-3-ol exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The predominant form can be influenced by the solvent, temperature, and pH. The benzenoid 1H-indazole tautomer is generally more stable.^[1] This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as signals from both tautomers may be observed.



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Caption: Tautomeric equilibrium of **1H-Indazol-3-ol**.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for **1H-Indazol-3-ol** and its derivatives. Direct experimental data for the parent **1H-Indazol-3-ol** is limited; therefore, some data is predicted based on the analysis of structurally related compounds.

Table 1: Predicted ^1H NMR Spectral Data for **1H-Indazol-3-ol**

Proton	Predicted Chemical Shift (δ , ppm) in DMSO-d_6	Multiplicity
H1 (NH)	~13.0	br s
H4	~7.75	d
H5	~7.15	t
H6	~7.40	t
H7	~7.60	d
OH	~10.0	br s

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The broad singlets for NH and OH are due to proton exchange.

Table 2: Predicted ^{13}C NMR Spectral Data for **1H-Indazol-3-ol**

Carbon	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆
C3	~160
C3a	~142
C4	~122
C5	~121
C6	~127
C7	~111
C7a	~125

Table 3: Key IR Absorption Bands for 1H-Indazol-3-ol

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3200-3600	Broad
N-H stretch	3100-3500	Medium
C=O stretch (from tautomer)	1650-1700	Strong
C=N stretch	1600-1650	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
C-O stretch	1200-1300	Strong

Table 4: Mass Spectrometry Data for 1H-Indazol-3-ol

Ion	Predicted m/z	Notes
[M] ⁺	134.05	Molecular Ion
[M-CO] ⁺	106.04	Loss of carbon monoxide from the indazolone tautomer
[M-HCN] ⁺	107.05	Loss of hydrogen cyanide

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1H-Indazol-3-ol** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1H-Indazol-3-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] The use of DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.[2]
- ¹H NMR Acquisition:
 - Record the spectrum on a 400 MHz or higher field spectrometer.
 - Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
 - The number of scans can range from 16 to 128, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid **1H-Indazol-3-ol** sample directly onto the diamond crystal of the ATR-FTIR spectrometer.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

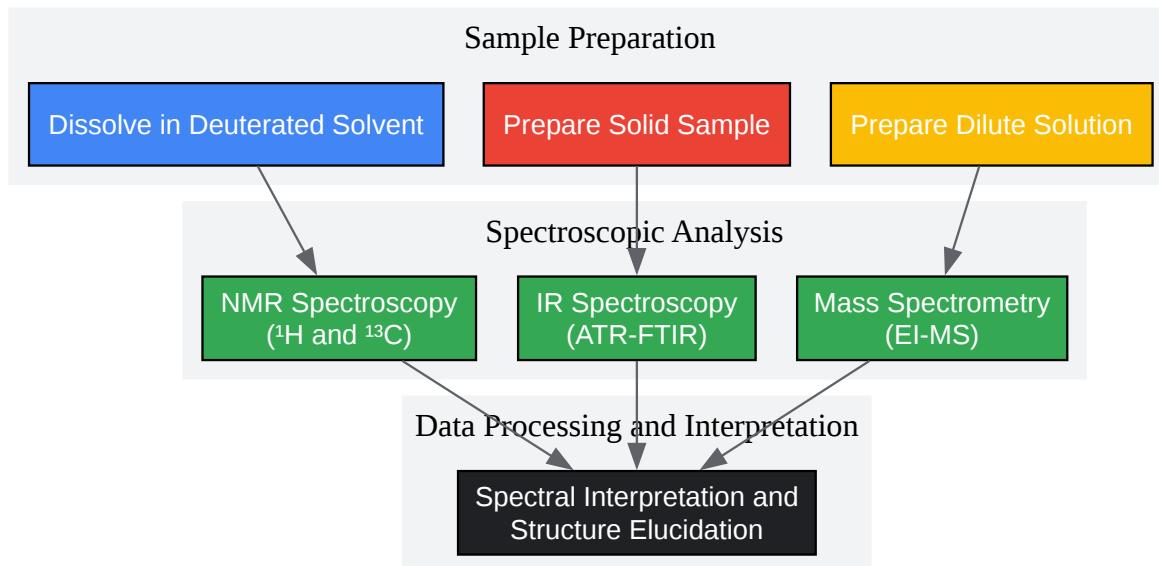
- Data Acquisition:
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.
 - Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **1H-Indazol-3-ol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[3\]](#)
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations

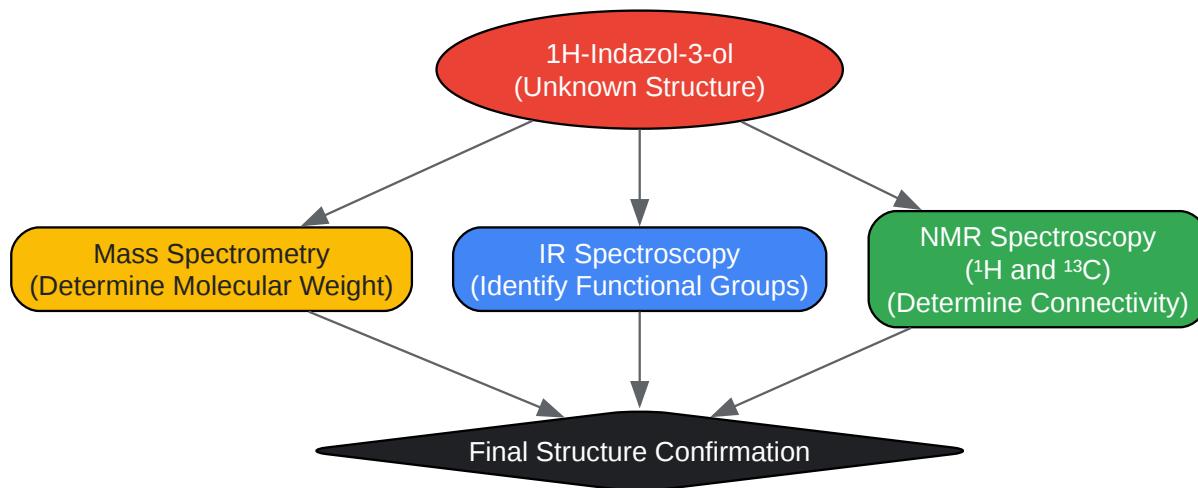
Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Pathway



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Caption: Logical pathway for structural elucidation.

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